molecular formula C18H23N7 B2629378 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine CAS No. 1105196-37-9

2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine

Cat. No.: B2629378
CAS No.: 1105196-37-9
M. Wt: 337.431
InChI Key: HRUZOHHWKOXNKR-UHFFFAOYSA-N
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Description

2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a benzylpiperazine moiety, which is often found in pharmacologically active compounds.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine interacts with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase . This interaction involves the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its usual reactions .

Cellular Effects

The effects of 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine on cells are significant. It has been found to inhibit the growth of certain cell lines, including MCF-7 and HCT-116 .

Molecular Mechanism

At the molecular level, 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine exerts its effects through several mechanisms. As mentioned earlier, it inhibits CDK2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can disrupt the normal progression of the cell cycle, leading to cell growth inhibition .

Dosage Effects in Animal Models

These studies have shown that the effects of these compounds can vary with different dosages, with some showing threshold effects and others showing toxic or adverse effects at high doses .

Metabolic Pathways

2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is likely to be involved in various metabolic pathways due to its interactions with enzymes like CDK2 . Specific details about these pathways and the compound’s effects on metabolic flux or metabolite levels are not currently available.

Subcellular Localization

Given its interactions with enzymes like CDK2, it is likely that it is found in locations where these enzymes are present, such as the cytoplasm or nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperazine group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)ethan-1-amine: This compound shares the benzylpiperazine moiety but lacks the pyrazolo[3,4-d]pyrimidine core.

    1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one: This compound features a thiazole ring instead of the pyrazolo[3,4-d]pyrimidine core.

Uniqueness

The uniqueness of 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine lies in its combination of the pyrazolo[3,4-d]pyrimidine core and the benzylpiperazine moiety, which imparts distinct biological and chemical properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c19-6-7-25-18-16(12-22-25)17(20-14-21-18)24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUZOHHWKOXNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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